2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanol
Description
2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanol is a biphenyl derivative featuring a methoxy (-OCH₃) group at the 2' position of one benzene ring and an ethanol (-CH₂CH₂OH) group at the 4 position of the adjacent ring. The biphenyl scaffold is widely utilized in pharmaceuticals, agrochemicals, and materials science due to its structural rigidity and capacity for functionalization.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-5-3-2-4-14(15)13-8-6-12(7-9-13)10-11-16/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWNMPJMQJWRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by reduction. The process begins with the acylation of biphenyl using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of 2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper-based zirconia can be used to control the distribution of products and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(4-Methyl-[1,1'-biphenyl]-4-yl)ethanol
- Structure : Methyl (-CH₃) instead of methoxy at the 4' position.
- Properties :
- Molecular formula: C₁₅H₁₆O
- Melting point: 95°C
- Boiling point: 359.1°C (predicted)
- pKa: 14.87 (predicted)
- Comparison : The methyl group lacks the electron-donating and hydrogen-bonding capacity of methoxy, likely reducing solubility in polar solvents. The higher melting point suggests stronger intermolecular van der Waals forces compared to the methoxy analog .
2-(4-Phenylphenoxy)ethanol
- Structure: Ethoxy (-OCH₂CH₂OH) linkage instead of direct ethanol attachment.
- Properties: CAS: 19070-95-2 Synonyms: 2-([1,1'-biphenyl]-4-yloxy)ethanol
- Comparison: The ether linkage may decrease reactivity compared to the direct ethanol substituent.
2-(4-Methoxyphenyl)-1-phenylethanol
- Structure: Methoxy at the 4 position of a phenyl group attached to ethanol.
- Properties :
- CAS: 20498-67-3
- Molecular formula: C₁₅H₁₆O₂
- Comparison : The positional isomerism (methoxy at 4 vs. 2') may alter electronic distribution and steric effects, impacting biological activity or crystallization behavior .
Physical and Chemical Properties
Table 1: Comparative Properties of Biphenyl Ethanol Derivatives
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | pKa | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₆O₂* | Not reported | Not reported | ~15† | 2'-OCH₃, 4-CH₂CH₂OH |
| 2-(4-Methyl-[1,1'-biphenyl]-4-yl)ethanol | C₁₅H₁₆O | 95 | 359.1 | 14.87 | 4'-CH₃, 4-CH₂CH₂OH |
| 2-(4-Phenylphenoxy)ethanol | C₁₄H₁₄O₂ | Not reported | Not reported | Not reported | 4-OCH₂CH₂OH |
*Inferred from analogs; †Estimated based on methoxy group effects.
Key Observations :
- Methoxy groups generally lower melting points compared to methyl due to reduced symmetry and weaker crystal packing.
- Ethanol substituents increase hydrophilicity, enhancing aqueous solubility relative to non-polar analogs.
Comparison with Analogs :
- 2-(4-Methyl-[1,1'-biphenyl]-4-yl)ethanol likely employs similar coupling steps but substitutes methoxy with methyl precursors .
- KT172 (), a triazole-containing methoxybiphenyl derivative, uses click chemistry post-coupling, highlighting the versatility of the biphenyl scaffold in modular synthesis.
Biological Activity
The compound 2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanol has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological evaluations, including antioxidant, antimicrobial, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate biphenyl derivatives with methoxy groups under specific conditions. Characterization methods such as NMR , IR spectroscopy , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress-related diseases. The antioxidant potential of this compound has been assessed using various assays:
- DPPH Assay : This method evaluates the ability of the compound to scavenge free radicals. The results indicated a significant inhibition percentage compared to standard antioxidants like ascorbic acid.
- ABTS Assay : Similar to DPPH, this assay measures the compound's capacity to neutralize ABTS radicals. The findings suggest that the compound exhibits moderate antioxidant activity.
| Method | Inhibition Percentage (%) | Comparison Standard |
|---|---|---|
| DPPH | 45 ± 3.5 | Ascorbic Acid (70%) |
| ABTS | 38 ± 2.8 | Butylated Hydroxyanisole (BHA) |
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains using agar diffusion and broth dilution methods. The results demonstrated varying degrees of activity:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Bacillus subtilis
- Minimum Inhibitory Concentration (MIC) values were determined for each strain.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate |
| Escherichia coli | 100 | Weak |
| Bacillus subtilis | 75 | Moderate |
Anticancer Activity
Recent studies have explored the anticancer effects of this compound on various cancer cell lines. The evaluation was conducted using the MTT assay to measure cell viability:
- Cell Lines Tested : MCF7 (breast cancer), HT-29 (colorectal cancer), HL-60 (leukemia)
- The compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF7 | 20 | High |
| HT-29 | >100 | Low |
| HL-60 | 50 | Moderate |
Case Studies
Several case studies have reported on the biological effects of similar biphenyl compounds, highlighting their pharmacological potential:
- Study on Biphenyl Derivatives : A study demonstrated that modifications in the biphenyl structure significantly enhance antioxidant and antimicrobial activities.
- Anticancer Research : Another investigation focused on biphenyl compounds showed promising results in inhibiting tumor growth in vivo, suggesting a pathway for further development as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
